molecular formula C24H34Cl2N2 B159065 (+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride CAS No. 52694-54-9

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride

Cat. No. B159065
CAS RN: 52694-54-9
M. Wt: 421.4 g/mol
InChI Key: PDTBWROWBIVSFO-ASMAMLKCSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as (+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of (+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride is unique and contributes to its versatile applications in scientific research. The average mass of the molecule is 421.446 Da .

Scientific Research Applications

Analgesic Activities

This compound, also known as MT-45, was originally investigated as an opioid analgesic in the 1970s. Studies have shown that certain derivatives of this compound exhibit significant analgesic activities, comparable to morphine in efficacy. For instance, Natsuka et al. (1975) and (1978) conducted studies on various derivatives, identifying those with potent analgesic effects, while also exploring structure-activity relationships of these compounds (Natsuka et al., 1975), (Natsuka et al., 1978).

Interaction with Opioid Receptors

MT-45 has been identified as an opioid-like compound, with several studies reporting its opioid-like effects. For example, Baptista-Hon et al. (2020) compared the pharmacology of MT-45, its fluorinated derivatives, and its metabolites, emphasizing its interaction with μ-opioid receptors (Baptista-Hon et al., 2020).

Use in Psychoactive Substances

MT-45 has emerged on the new psychoactive substances (NPS) market and is mostly sold on the internet. Yip and Deng (2017) discussed its pharmacology, noting its complex interaction with opioid receptors and non-opioid targets (Yip & Deng, 2017).

Potential Therapeutic Applications

Studies have suggested potential therapeutic applications of MT-45 and its derivatives. For instance, Matsuno et al. (1998) discussed the alleviation of memory impairment by sigma receptor agonists in the presence of MT-45, indicating its potential role in cognitive processes (Matsuno et al., 1998).

Impact on Learning and Memory

MT-45 has been associated with learning and memory processes. Its sigma receptor interactions, particularly with the sigma 1 receptor subtype, suggest a role in learning and memory impairment (Matsuno et al., 1998).

Regulatory Actions

Due to its opioid-like properties and emergence in the recreational drug market, MT-45 has faced regulatory scrutiny. For example, the United States placed MT-45 in schedule I of the Controlled Substances Act (Federal Register, 2017).

properties

IUPAC Name

1-cyclohexyl-4-[(1S)-1,2-diphenylethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/t24-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTBWROWBIVSFO-ASMAMLKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CCN(CC2)[C@@H](CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967137
Record name 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride

CAS RN

52694-54-9
Record name Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052694549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
LE Regester, JD Chmiel, JM Holler… - Journal of analytical …, 2015 - academic.oup.com
The detection of new designer drugs is often a difficult issue in forensic urine drug testing as immunoassays are the primary screening methodology for drugs of abuse in many of these …
Number of citations: 55 academic.oup.com
C McKenzie, OB Sutcliffe, KD Read, P Scullion… - Forensic toxicology, 2018 - Springer
Purpose The detection of a novel psychoactive substance, 2F-MT-45, a fluorinated analogue of the synthetic opioid MT-45, was reported in a single seized tablet. MT-45, 2F-, 3F- and 4F…
Number of citations: 30 link.springer.com
E Marchei, MA Ferri, M Torrens, M Farré… - International Journal of …, 2021 - mdpi.com
The use of the new psychoactive substances is continuously growing and the implementation of accurate and sensible analysis in biological matrices of users is relevant and …
Number of citations: 19 www.mdpi.com
ML Soria - Spanish journal of legal medicine, 2018 - Elsevier
New psychoactive substances (NPS) have become increasingly popular, despite the potential harm associated with their use. Due to its unknown profile, it is of vital importance that any …
Number of citations: 13 www.sciencedirect.com
ML Soria - Revista Española de Medicina Legal, 2018 - Elsevier
La popularidad de las nuevas sustancias psicoactivas (NPS) se ha incrementado a pesar del posible riesgo asociado a su uso. Ante un perfil sin precedentes, la puesta en común de …
Number of citations: 8 www.sciencedirect.com

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